
Cobalt-pentammine cation
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The cobalt-pentammine cation is a coordination complex consisting of a cobalt(III) ion surrounded by five ammonia molecules. This compound is a classic example of a coordination complex, where the central metal ion is bonded to multiple ligands. The this compound is often represented as [Co(NH₃)₅]³⁺. It is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of cobalt-pentammine cation typically involves the reaction of cobalt(II) salts with ammonia in the presence of an oxidizing agent. One common method is to start with cobalt(II) chloride (CoCl₂·6H₂O) and react it with an excess of ammonia in an aqueous solution. The mixture is then oxidized using hydrogen peroxide (H₂O₂) or oxygen (O₂) to convert cobalt(II) to cobalt(III), forming the cobalt-pentammine complex .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. Industrial methods may also employ continuous flow reactors to optimize the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: The cobalt-pentammine cation undergoes various chemical reactions, including:
Oxidation and Reduction: The cobalt(III) center can be reduced to cobalt(II) under certain conditions.
Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), oxygen (O₂).
Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄).
Substitution Reagents: Hydrochloric acid (HCl), water (H₂O).
Major Products:
Reduction Products: Cobalt(II) complexes.
Substitution Products: Complexes with different ligands, such as [Co(NH₃)₄Cl]²⁺.
Applications De Recherche Scientifique
The cobalt-pentammine cation has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Medicine: Explored for potential therapeutic applications, including as a precursor for radiopharmaceuticals.
Industry: Utilized in catalysis and as a precursor for the synthesis of other cobalt complexes.
Mécanisme D'action
The mechanism of action of the cobalt-pentammine cation involves its ability to undergo ligand exchange and redox reactions. The cobalt(III) center can coordinate with various ligands, altering its chemical properties and reactivity. In biological systems, the this compound can interact with nucleic acids and proteins, potentially affecting their function and stability . The pathways involved in these interactions often include the formation of coordination bonds and the stabilization of specific molecular conformations .
Comparaison Avec Des Composés Similaires
Cobalt-hexammine cation ([Co(NH₃)₆]³⁺): Similar to cobalt-pentammine but with six ammonia ligands. It is more stable and less reactive due to the higher coordination number.
Cobalt-tetrammine cation ([Co(NH₃)₄]²⁺): Contains four ammonia ligands and is less stable compared to cobalt-pentammine.
Uniqueness: The cobalt-pentammine cation is unique due to its intermediate stability and reactivity, making it a versatile compound for various chemical reactions and applications. Its ability to undergo ligand exchange and redox reactions with relative ease sets it apart from other cobalt-ammonia complexes .
Propriétés
Numéro CAS |
44236-77-3 |
|---|---|
Formule moléculaire |
CoH10N5-2 |
Poids moléculaire |
139.05 g/mol |
Nom IUPAC |
azanide;cobalt(3+) |
InChI |
InChI=1S/Co.5H2N/h;5*1H2/q+3;5*-1 |
Clé InChI |
GRXNZLXIWGCYFY-UHFFFAOYSA-N |
SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+3] |
SMILES canonique |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co+3] |
Synonymes |
Co-pentammine cation cobalt-pentammine cation |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




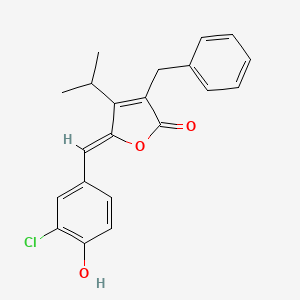

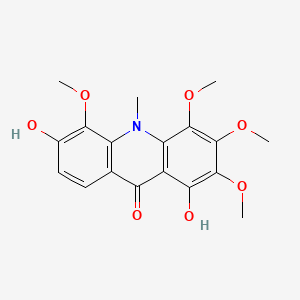
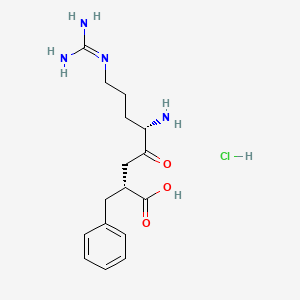


![(20Z,22Z)-16-hydroxy-19-(1-hydroxyethyl)-6,15,27-trimethylspiro[2,5,11,14,18,25-hexaoxahexacyclo[24.2.1.03,9.04,6.09,27.013,15]nonacosa-20,22-diene-28,2'-oxirane]-12,24-dione](/img/structure/B1233060.png)
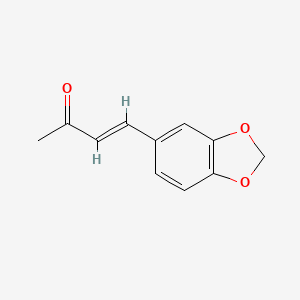
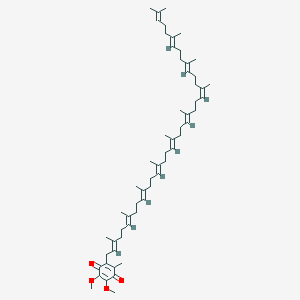

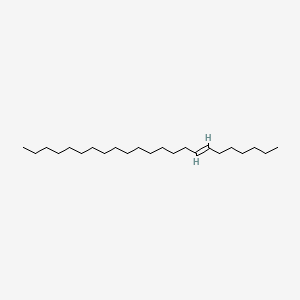
![(1S,3R,8S)-N-methyl-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine](/img/structure/B1233069.png)
